molecular formula C18H19FN4O3 B4871840 N-(3-fluoro-4-methylphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide

N-(3-fluoro-4-methylphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide

Cat. No.: B4871840
M. Wt: 358.4 g/mol
InChI Key: PBYSYZMSFKKTIJ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Introduction of the fluoro and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methylating agents.

    Attachment of the nitrophenyl group: This step can be carried out via a nucleophilic aromatic substitution reaction, where the piperazine core reacts with a nitro-substituted aryl halide.

    Formation of the carboxamide group: The final step involves the reaction of the piperazine derivative with an isocyanate or a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones

    Reduction: Amino-substituted derivatives

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide depends on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of fluorine and nitro groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide
  • N-(3-fluoro-4-methylphenyl)-4-(4-aminophenyl)piperazine-1-carboxamide
  • N-(3-fluoro-4-methylphenyl)-4-(4-nitrophenyl)piperidine-1-carboxamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide is unique due to the specific combination of functional groups in its structure. The presence of a fluorine atom can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. Additionally, the nitro group can serve as a versatile handle for further chemical modifications, making this compound a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c1-13-2-3-14(12-17(13)19)20-18(24)22-10-8-21(9-11-22)15-4-6-16(7-5-15)23(25)26/h2-7,12H,8-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYSYZMSFKKTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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